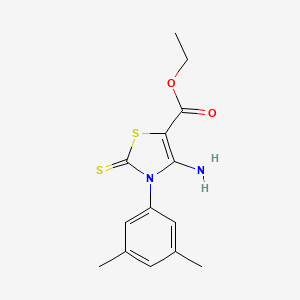

Ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It appears as a light orange to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular weight of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is 208.69 g/mol . The InChI Key is DHBOHGCHPDMVOD-BJILWQEISA-N .Physical And Chemical Properties Analysis

The compound has a melting point of 300°C . .科学的研究の応用

Transformations and Synthetic Applications

- Synthesis of Heterocyclic Compounds : A study described the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the utility of related compounds in synthesizing complex heterocycles (Žugelj et al., 2009).

- Novel Dyes for Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate were synthesized and used to create a series of monoazo disperse dyes, indicating the potential of thiazole derivatives in textile applications (Iyun et al., 2015).

Molecular Structure and Crystallography

- Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting the importance of N—H⋯N and N—H⋯O interactions in molecular assembly, which could inform the design of molecular materials with specific properties (Lynch & Mcclenaghan, 2004).

Synthetic Methodologies

- Development of Synthetic Methodologies : Research on the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy demonstrates the versatility of thiazole derivatives as precursors for the preparation of pharmacologically interesting compounds (Boy & Guernon, 2005).

Antimicrobial and Anticancer Agents

- Antimicrobial and Anticancer Activity : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displayed promising antimicrobial and anticancer activity, underscoring the potential of thiazole derivatives in medicinal chemistry (Hafez et al., 2016).

QSAR Analysis and Drug Design

- 3D QSAR Analysis : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were subjected to 3D QSAR analysis to elucidate their antimicrobial activity, demonstrating the application of thiazole derivatives in the rational design of new antimicrobial agents (Desai et al., 2019).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

A compound with a similar structure, (e)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride, has been identified as an inhibitor of the kinase activity of the epidermal growth factor receptor (egfr) . EGFR is a protein that is overexpressed in many types of cancer .

Mode of Action

Based on the similar compound mentioned above, it can be inferred that it might interact with its target, egfr, by inhibiting its kinase activity . This inhibition could potentially prevent the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

Given the potential target of egfr, it can be inferred that the compound might affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, proliferation, and differentiation .

Result of Action

If the compound acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis, particularly in cells where egfr is overexpressed .

特性

IUPAC Name |

ethyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-6-8(2)5-9(3)7-10/h5-7H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOSJCHFNBWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC(=C2)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)

![6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B2970715.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2970719.png)

![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)